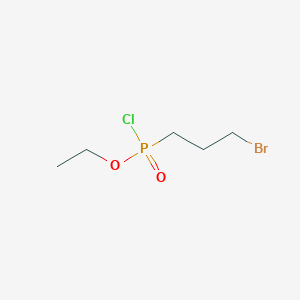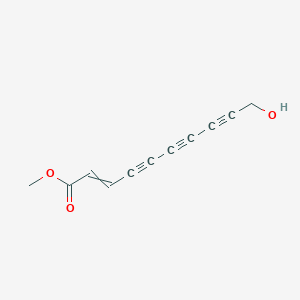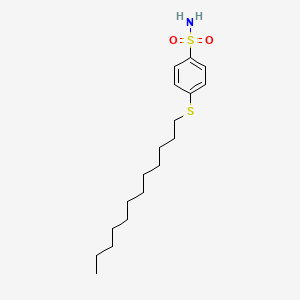![molecular formula C11H10N2O2 B14632950 3-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one CAS No. 52727-42-1](/img/structure/B14632950.png)
3-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 3-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 2-aminobenzamide with glyoxylic acid, followed by cyclization in the presence of a dehydrating agent . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity .
化学反応の分析
3-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
3-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one has several scientific research applications:
作用機序
The mechanism of action of 3-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors . By binding to these targets, it can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
3-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one can be compared with other similar compounds, such as:
2,3-Dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one: This compound lacks the methyl group at the 3-position, which can affect its biological activity and chemical reactivity.
Quinazolinone derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its interactions with biological targets and its overall chemical behavior .
特性
CAS番号 |
52727-42-1 |
|---|---|
分子式 |
C11H10N2O2 |
分子量 |
202.21 g/mol |
IUPAC名 |
3-methyl-2,3-dihydro-[1,3]oxazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C11H10N2O2/c1-7-6-15-11-12-9-5-3-2-4-8(9)10(14)13(7)11/h2-5,7H,6H2,1H3 |
InChIキー |
LDSHXQBCCAZEDU-UHFFFAOYSA-N |
正規SMILES |
CC1COC2=NC3=CC=CC=C3C(=O)N12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


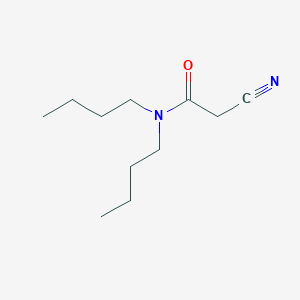
![N-[(2-Hydroxy-5-methylphenyl)methyl]glycine](/img/structure/B14632874.png)
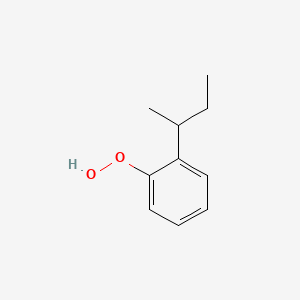
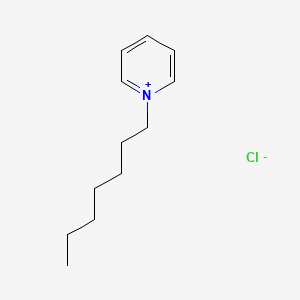
![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one](/img/structure/B14632893.png)
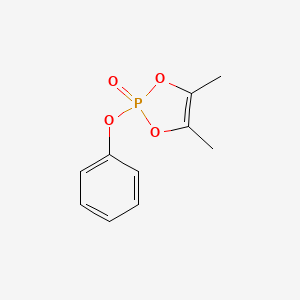
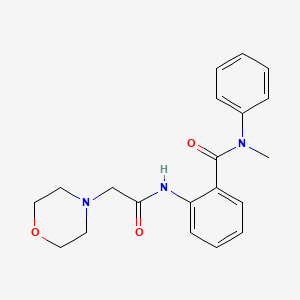

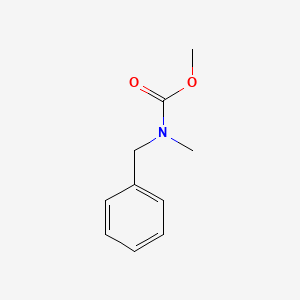
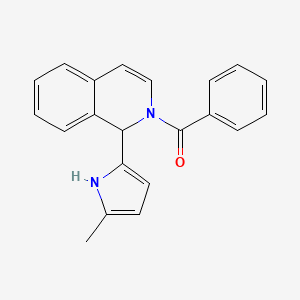
![S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate](/img/structure/B14632929.png)
